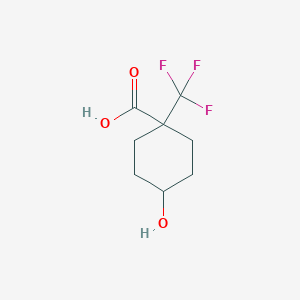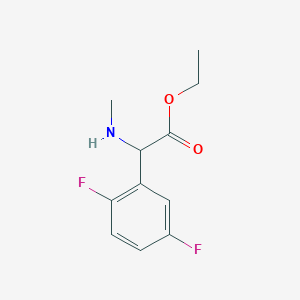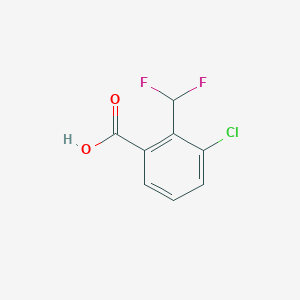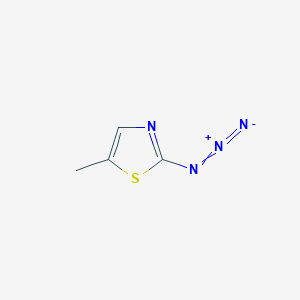![molecular formula C14H19ClN4O3 B13537454 tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C14H19ClN4O3 and a molecular weight of 326.78 g/mol . It is a derivative of pyrazine and pyrrolidine, featuring a tert-butyl carbamate group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of 5-chloropyrazine-2-carboxylic acid with pyrrolidine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyrazine moiety, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
Scientific Research Applications
tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The pyrazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use, but common targets include enzymes involved in metabolic pathways and receptors related to cell signaling .
Comparison with Similar Compounds
tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
5-Chloropyrazine-2-carboxylic acid: A precursor in the synthesis of the target compound, used in various chemical reactions to introduce the pyrazine moiety.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, used in the synthesis of pharmaceuticals and other organic molecules.
The uniqueness of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate lies in its combination of the pyrazine and pyrrolidine moieties, along with the tert-butyl carbamate group, which provides specific structural and functional properties not found in simpler analogs .
Properties
Molecular Formula |
C14H19ClN4O3 |
|---|---|
Molecular Weight |
326.78 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)18-9-4-5-19(8-9)12(20)10-6-17-11(15)7-16-10/h6-7,9H,4-5,8H2,1-3H3,(H,18,21) |
InChI Key |
GUOLLIYKDADSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


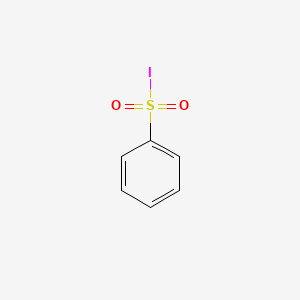

![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)

